Methyl 5-(9H-purin-6-ylthio)pentanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(9H-purin-6-ylthio)pentanoate typically involves the reaction of 6-mercaptopurine with methyl 5-bromopentanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(9H-purin-6-ylthio)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various nucleophilic substitution products
Scientific Research Applications
Methyl 5-(9H-purin-6-ylthio)pentanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 5-(9H-purin-6-ylthio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical processes. For example, it may inhibit purine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation .
Comparison with Similar Compounds
Methyl 5-(9H-purin-6-ylthio)pentanoate can be compared with other similar compounds, such as:
Methyl 5-((2,8-dihydroxy-9H-purin-6-yl)thio)pentanoate: This compound has additional hydroxyl groups, which may affect its reactivity and biological activity.
Phenyl 5-(9H-purin-6-ylthio)pentanoate:
Penty 5-(9H-purin-6-ylthio)pentanoate: The pentyl group may alter the compound’s solubility and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable tool in synthetic chemistry, biology, medicine, and industrial processes.
Properties
IUPAC Name |
methyl 5-(7H-purin-6-ylsulfanyl)pentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-17-8(16)4-2-3-5-18-11-9-10(13-6-12-9)14-7-15-11/h6-7H,2-5H2,1H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYBPFXAKRRHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCSC1=NC=NC2=C1NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282940 | |
Record name | Methyl 5-(9H-purin-6-ylthio)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10226-45-6 | |
Record name | Methyl 5-(9H-purin-6-ylthio)pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10226-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(9H-purin-6-ylthio)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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